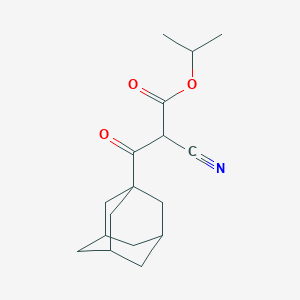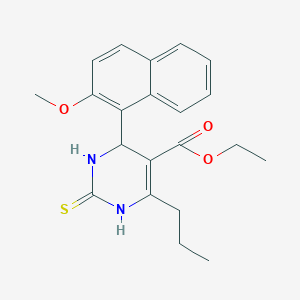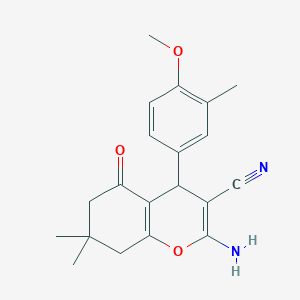
N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine, commonly known as CL-20, is a high-energy explosive compound that has gained attention in the scientific community due to its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a nitroaromatic compound that contains both nitro and amino groups, making it extremely reactive and explosive. In
作用機序
The mechanism of action of CL-20 is not well understood, but it is believed to involve the release of high-energy electrons and the formation of free radicals. The explosive nature of CL-20 is due to the presence of nitro and amino groups, which are highly reactive and readily undergo redox reactions. The release of high-energy electrons and the formation of free radicals cause the rapid decomposition of CL-20, resulting in the release of a large amount of energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CL-20 are not well studied, but it is known to be highly toxic and potentially carcinogenic. CL-20 has been shown to cause DNA damage and mutations in bacterial and mammalian cells. It is also known to cause oxidative stress and inflammation in cells, which can lead to tissue damage and cell death. Due to its toxicity, CL-20 is not suitable for use in human or animal studies.
実験室実験の利点と制限
CL-20 has several advantages and limitations for lab experiments. Its high energy output and low sensitivity to shock and friction make it an ideal compound for studying explosive reactions. However, its high reactivity and instability make it difficult to handle and require specialized equipment and safety protocols. Additionally, its toxicity and potential carcinogenicity make it unsuitable for use in human or animal studies.
将来の方向性
There are several future directions for research on CL-20. One area of interest is the development of safer and more efficient synthesis methods for CL-20. Another area of interest is the study of the mechanism of action of CL-20 and its biochemical and physiological effects. Additionally, there is a need for further research on the potential applications of CL-20 in various fields, including military, aerospace, and industrial sectors. Finally, there is a need for the development of safer and more environmentally friendly explosives that can replace traditional explosives such as TNT.
合成法
The synthesis of CL-20 is a complex process that involves several steps. The most commonly used method for synthesizing CL-20 is the nitration of 2,4,6-trinitrotoluene (TNT) with nitronium tetrafluoroborate in the presence of a catalyst. The resulting product is then subjected to amination with ammonia gas to form CL-20. The synthesis of CL-20 is a challenging process due to its high reactivity and instability, and requires careful handling and specialized equipment.
科学的研究の応用
CL-20 has been extensively studied for its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a highly energetic compound that has a higher energy output than traditional explosives such as TNT. It has been investigated as a potential replacement for TNT due to its superior performance and lower sensitivity to shock and friction. CL-20 has also been studied for its potential use in rocket propellants and as a fuel additive for high-performance engines.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-21-10-4-2-3-8(5-10)14-12-11(16(19)20)6-9(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYMKFAEUJKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-bromophenyl acetate](/img/structure/B5037566.png)
![N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B5037585.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5037595.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5037611.png)

![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)